Fmoc-L-Aph(D-Hor)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-amino-phenylalanine with a D-hydroxy derivative, is an amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino group during the synthesis process, allowing for selective reactions at the carboxylic acid end of the amino acid. This compound is primarily sourced from synthetic methods involving solid-phase peptide synthesis (SPPS) and is classified under amino acids and their derivatives.
Methods: The synthesis of Fmoc-L-Aph(D-Hor)-OH typically utilizes solid-phase peptide synthesis techniques. In this method, the Fmoc group is used to protect the amino group of the amino acid. The process involves several key steps:
Technical Details: The incorporation of specific residues such as p-nitro-phenylalanine and its transformation into Fmoc-L-Aph(D-Hor)-OH can be achieved through reduction and coupling reactions, which are critical in forming complex peptide structures .
The molecular structure of Fmoc-L-Aph(D-Hor)-OH includes a fluorene moiety from the Fmoc protecting group and an aromatic phenylalanine derivative. The molecular formula can be represented as , with a molecular weight of approximately 318.36 g/mol.
Fmoc-L-Aph(D-Hor)-OH participates in various chemical reactions typical of amino acids in peptide synthesis:
These reactions are vital for constructing complex peptides and proteins.
The mechanism of action for Fmoc-L-Aph(D-Hor)-OH primarily revolves around its role in peptide synthesis:
Relevant analyses include spectroscopic methods like NMR and HPLC to confirm purity and structural integrity during synthesis .
Fmoc-L-Aph(D-Hor)-OH finds significant applications in various scientific fields:
The versatility of this compound makes it valuable in both academic research and pharmaceutical development contexts.
Fmoc-L-Aph(D-Hor)-OH ($C{29}H{26}N4O7$, MW: 542.4 g/mol) is a non-natural amino acid building block critical for synthesizing therapeutic peptides like the prostate cancer drug degarelix. Its complex structure—featuring an Fmoc-protected α-amine and a dihydroorotyl (Hor) side chain—demands precise SPPS handling to prevent stereochemical inversion or hydantoin-based impurities [1] [2].
Traditional Fmoc deprotection uses piperidine, but its strong basicity promotes a dihydroorotyl-to-hydantoin rearrangement in Fmoc-L-Aph(D-Hor)-OH, generating up to 5% impurities. Recent studies demonstrate that tert-butylamine (TBA) in DMF (5–20% v/v) achieves near-quantitative deprotection while minimizing side reactions:
Table 1: Fmoc Deprotection Efficiency with Different Bases
Base | Concentration | Time (min) | Hydantoin Impurity |
---|---|---|---|
Piperidine | 20% in DMF | 8 | 4.2% |
Morpholine | 20% in DMF | 12 | 3.1% |
tert-Butylamine | 20% in DMF | 1.5 | 0.15% |
Data from degarelix synthesis trials using Fmoc-L-Aph(D-Hor)-OH [2]
Resin selection critically impacts coupling efficiency and impurity profiles:
Table 2: Resin Performance for Fmoc-L-Aph(D-Hor)-OH SPPS
Resin Type | Loading Capacity (mmol/g) | Fmoc-L-Aph(D-Hor)-OH Incorporation Yield |
---|---|---|
Rink Amide MBHA | 0.6–0.8 | 98.5% |
Wang | 0.4–1.0 | 89.2% |
2-Chlorotrityl Chloride | 1.0–1.5 | 93.7% |
Data aggregated from peptide synthesis optimization studies [5] [7] [9]
For long peptides containing Fmoc-L-Aph(D-Hor)-OH (e.g., decapeptides like degarelix), fragment coupling minimizes incomplete sequences:
Industrial-scale production employs sustainability-focused protocols:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0